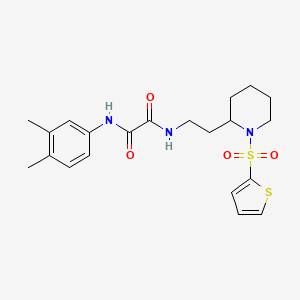

N1-(3,4-dimethylphenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Descripción

This oxalamide derivative features a 3,4-dimethylphenyl group at the N1 position and a sulfonylated piperidine-thiophene moiety at the N2 position.

Propiedades

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S2/c1-15-8-9-17(14-16(15)2)23-21(26)20(25)22-11-10-18-6-3-4-12-24(18)30(27,28)19-7-5-13-29-19/h5,7-9,13-14,18H,3-4,6,10-12H2,1-2H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASJFLAZOYLMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(3,4-dimethylphenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on various research findings.

Structural Characteristics

This compound is characterized by several notable structural features:

- Phenyl Group : Contains a 3,4-dimethyl substitution.

- Piperidine Ring : Incorporates a piperidine moiety that may enhance biological interactions.

- Thiophen-2-ylsulfonyl Group : This functional group is crucial for its reactivity and potential interactions with biological targets.

- Oxalamide Linkage : Connects the phenyl and piperidine components, contributing to the compound's overall stability and activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Intermediates : The initial step involves creating intermediates through alkylation reactions.

- Coupling Reaction : The intermediates are coupled using oxalyl chloride under controlled conditions to form the oxalamide linkage.

- Purification : The final product is purified to ensure the removal of any unreacted materials.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : It may modulate the activity of specific enzymes through competitive inhibition or allosteric modulation.

- Receptor Binding : The presence of the piperidine and thiophen groups suggests potential binding to various receptors, influencing signaling pathways.

- Molecular Interactions : π-π interactions and hydrogen bonding with biological macromolecules could enhance its efficacy in therapeutic applications.

Case Studies and Experimental Data

Recent studies have highlighted the compound's potential in various biological contexts:

-

Anticancer Activity : Preliminary in vitro studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting it may act as a novel anticancer agent .

Cell Line IC50 (µM) Mechanism of Action A549 (Lung Cancer) 15 Induction of apoptosis HeLa (Cervical) 20 Inhibition of cell proliferation - Neuroprotective Effects : In animal models, the compound has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress. This suggests potential applications in neurodegenerative diseases.

- Antimicrobial Activity : The compound demonstrated significant antimicrobial properties against several bacterial strains, indicating its potential as an antibiotic agent .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting cancer or neurodegenerative disorders.

- Biochemical Probes : For studying enzyme interactions and cellular processes due to its ability to bind with specific molecular targets.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The table below highlights key structural differences and their implications:

- Thiophene Sulfonyl vs. Pyridine/Methoxy: The sulfonyl group in the target compound may enhance metabolic stability compared to S336’s pyridine, which is prone to oxidation . Methoxy groups (as in S336 and No. 2226) are typically metabolized via demethylation .

- Piperidine vs. Thiazole : The piperidine-thiophene sulfonyl motif in the target compound contrasts with the antiviral compound’s thiazole-piperidine hybrid, which is critical for HIV entry inhibition .

Pharmacokinetics and Metabolism

- Metabolic Pathways: S336 (No. 1768): Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting stability in the gastrointestinal tract . No. 2226: Undergoes hydroxylation, dihydroxylation, and glucuronidation, leading to rapid plasma clearance . Target Compound: While specific data are unavailable, sulfonamides are typically metabolized via cytochrome P450-mediated oxidation or sulfotransferases, which may differ from methoxy/pyridine derivatives.

- Bioavailability: S336 and No. 2226 exhibit low oral bioavailability due to first-pass metabolism . The target compound’s lipophilic thiophene sulfonyl group may improve absorption but could increase plasma protein binding.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N1-(3,4-dimethylphenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as thiophene-2-sulfonyl chloride and 3,4-dimethylphenylamine. Key steps include:

- Coupling Reactions : Oxalyl chloride is used to form the oxalamide core, followed by sequential amidation with the piperidine and thiophenyl intermediates.

- Critical Conditions :

- Temperature: Maintained at 0–5°C during sulfonylation to prevent side reactions.

- Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ 2.2–2.4 ppm for dimethylphenyl), thiophene protons (δ 6.8–7.2 ppm), and piperidine sulfonyl signals (δ 3.1–3.5 ppm).

- 2D NMR (COSY, HSQC) : Resolves stereochemical ambiguities in the piperidine ring .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₃H₂₈N₃O₄S₂: 498.1562) .

- Infrared Spectroscopy (IR) : Confirms oxalamide C=O stretches (~1680–1700 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .

Q. Table 1: Key Spectroscopic Parameters

| Technique | Target Signals | Diagnostic Value |

|---|---|---|

| ¹H NMR | Dimethylphenyl (δ 2.2–2.4) | Confirms aromatic substitution |

| HRMS | [M+H]⁺ = 498.1562 | Validates molecular formula |

| IR | C=O stretch (~1690 cm⁻¹) | Confirms oxalamide core |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's target binding affinity?

- Functional Group Modifications :

- Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking with hydrophobic enzyme pockets.

- Vary the thiophen-2-ylsulfonyl moiety to assess sulfone group contributions to receptor affinity .

- Methodology :

- Parallel Synthesis : Generate analogs via combinatorial chemistry.

- Binding Assays : Use surface plasmon resonance (SPR) to measure KD values against targets like kinase enzymes .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition assays).

- Data Validation :

- Use orthogonal techniques (e.g., isothermal titration calorimetry (ITC) vs. SPR for binding affinity).

- Cross-validate cell-based activity (e.g., IC₅₀ in HEK293 cells) with in vitro enzymatic data .

Q. What in vivo experimental models are suitable for evaluating pharmacokinetic (PK) properties?

- Rodent Models :

- Pharmacokinetic Profiling : Administer IV/PO doses (e.g., 10 mg/kg) to Sprague-Dawley rats; collect plasma samples at 0.5, 1, 2, 4, 8, 24 h.

- LC-MS/MS Analysis : Quantify compound levels to calculate AUC, t₁/₂, and bioavailability.

- Tissue Distribution : Radiolabel the compound (¹⁴C) to track accumulation in target organs .

Q. How can computational approaches predict binding modes with target enzymes or receptors?

- Molecular Docking : Use AutoDock Vina to screen against crystal structures (e.g., PDB: 3POZ for kinase targets). Focus on hydrogen bonding with the oxalamide core and sulfonyl group interactions.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of binding poses .

Q. Table 2: Computational Parameters for Binding Studies

| Parameter | Value/Software | Purpose |

|---|---|---|

| Docking Scoring | AutoDock Vina (ΔG < -9 kcal/mol) | Initial binding pose screening |

| MD Simulation Time | 100 ns (GROMACS) | Evaluate conformational stability |

| Solvation Model | TIP3P water | Mimic physiological conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.